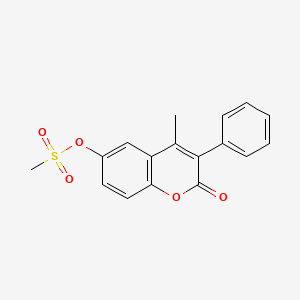

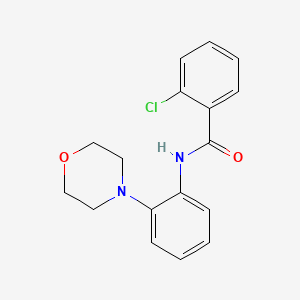

![molecular formula C8H7ClFN3S B2558453 [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea CAS No. 73962-28-4](/img/structure/B2558453.png)

[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea” is a chemical compound with the molecular formula C8H7ClFN3S . It is available for purchase from various suppliers.

Synthesis Analysis

The synthesis of thiourea compounds has been studied extensively. A study on the intermolecular hydrogen bond interactions in thiourea/water complexes provides insights into the nature and energy of intermolecular bond interactions . Another study discusses the synthesis of thiourea derivatives under different conditions . A multicomponent-reaction (MCR) approach has also been used for the synthesis of thiourea catalysts .Molecular Structure Analysis

The molecular structure of thiourea and its oxides has been investigated using techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) . The largest intramolecular hydrogen bond in a thiourea/water complex was found to have a bond length of 3.519 Å .Chemical Reactions Analysis

Thiourea exhibits rich dynamical behavior when oxidized either chemically or electrochemically . It plays a central role in medicinal chemistry due to its ability to establish stable hydrogen bonds with recognition elements of biological targets . Thiourea derivatives have been used to catalyze a broad range of reactions .Aplicaciones Científicas De Investigación

Antibacterial Activity

This compound, as a Schiff base scaffold, has been found to exhibit significant antibacterial activity . It has shown effectiveness against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., S. Typhi, P. aeruginosa) .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. It has been found to be effective against fungi such as A. niger and A. flavus .

Antimycobacterial Activity

The compound has shown antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . This suggests potential use in the treatment of tuberculosis.

Drug Design

The compound’s structure and properties make it a potential candidate for drug design. It satisfies Lipinski’s rule of five, which is a rule of thumb to evaluate drug likeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . While specific studies on the antiviral activity of this compound may not be available, it’s plausible that it could exhibit similar properties.

Anticancer Activity

Indole derivatives have also been associated with anticancer activity . Again, while specific studies on the anticancer activity of this compound may not be available, the structural similarity suggests potential in this area.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQDBWYSKJBEOP-UUILKARUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/NC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

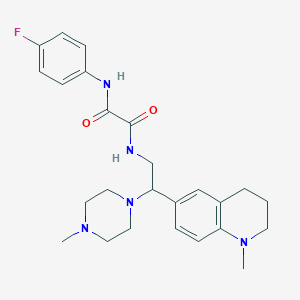

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2558370.png)

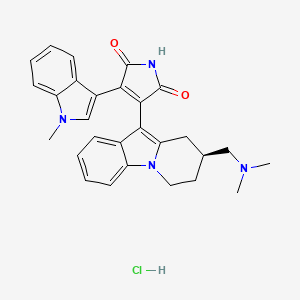

![2-(3-Chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2558372.png)

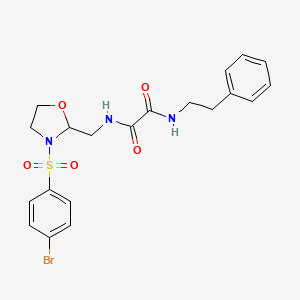

![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)

![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide](/img/structure/B2558390.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)